molecular formula C20H31N3O6S2 B12400733 (1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone

(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone

Cat. No.: B12400733
M. Wt: 473.6 g/mol
InChI Key: XFLBOEMFLGLWFF-KXTRVMKXSA-N
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Description

The compound (1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone is a structurally complex bicyclic molecule featuring a unique arrangement of heteroatoms and functional groups. Its core bicyclo[7.7.6] framework incorporates oxygen (oxa), sulfur (dithia), and nitrogen (triaza) atoms, along with four ketone (tetrone) groups. Key substituents include a hydroxyl group at position 5, a methyl group at position 20, and an isopropyl (propan-2-yl) group at position 4.

Properties

Molecular Formula

C20H31N3O6S2

Molecular Weight

473.6 g/mol

IUPAC Name

(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone

InChI

InChI=1S/C20H31N3O6S2/c1-11(2)18-15(24)9-17(26)29-13-6-4-5-7-30-31-10-14(20(28)23-18)22-19(27)12(3)21-16(25)8-13/h4,6,11-15,18,24H,5,7-10H2,1-3H3,(H,21,25)(H,22,27)(H,23,28)/b6-4-/t12-,13-,14-,15+,18-/m1/s1

InChI Key

XFLBOEMFLGLWFF-KXTRVMKXSA-N

Isomeric SMILES

C[C@@H]1C(=O)N[C@@H]2CSSCC/C=C\[C@H](CC(=O)N1)OC(=O)C[C@@H]([C@H](NC2=O)C(C)C)O

Canonical SMILES

CC1C(=O)NC2CSSCCC=CC(CC(=O)N1)OC(=O)CC(C(NC2=O)C(C)C)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents and conditions for these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and other functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways involved are not well-characterized .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with Thailandepsin A (), a structurally analogous bicyclic depsipeptide, and highlights differences in substituents, molecular properties, and inferred bioactivity.

Structural and Functional Group Comparison

Property Target Compound Thailandepsin A
Core Structure Bicyclo[7.7.6]docos-15-ene Bicyclo[7.7.6]docosa-15-ene
Heteroatoms 2-oxa, 11,12-dithia, 7,19,22-triaza 2-oxa, 11,12-dithia, 7,19,22-triaza
Key Substituents 5-hydroxy, 6-propan-2-yl, 20-methyl 5-hydroxy, 6-(butan-2-yl), 20-[2-(methylsulfanyl)ethyl]
Functional Groups Tetrone (3,8,18,21) Tetraone (3,8,18,21)
Double Bond Geometry 15Z configuration 15E configuration (as per systematic name)

Thailandepsin A shares the bicyclo[7.7.6] backbone and heteroatom distribution with the target compound but differs in substituents and stereochemistry. Notably, Thailandepsin A features a 15E double bond and a 2-(methylsulfanyl)ethyl group at position 20, whereas the target compound has a 15Z double bond and a simpler methyl group at position 20 .

Molecular Properties

Parameter Target Compound Thailandepsin A
Molecular Formula Likely C22H33N3O6S2* C23H37N3O6S3
Molecular Weight ~515.6 g/mol* 563.8 g/mol
Stereocenters 4 (1S,5S,6R,9S,20R) 5 (1S,5S,6R,9S,20R)

*Derived based on structural comparison; exact values require experimental validation.

The target compound’s isopropyl group at position 6 may confer distinct steric effects compared to Thailandepsin A’s butan-2-yl group.

Biological Activity

The compound (1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties based on various studies and data sources.

The molecular formula of the compound is C20H31N3O6SC_{20}H_{31}N_3O_6S with a molecular weight of approximately 473.6 g/mol . The presence of multiple functional groups suggests a diverse range of interactions with biological systems.

Biological Activity Overview

This compound has been studied for its antifungal properties and potential therapeutic applications in treating various diseases.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal activity against several pathogens. Specifically, it has shown effectiveness in preventing the growth of fungi such as Botrytis cinerea (gray mold) and Erysiphe spp. (powdery mildew), which are common in agricultural settings . This property is particularly valuable for protecting ornamental plants in greenhouse environments.

The antifungal mechanism is believed to involve disruption of fungal cell wall synthesis and interference with metabolic pathways essential for fungal growth. The presence of sulfur and nitrogen in the structure may contribute to its bioactivity by forming reactive intermediates that target fungal cells.

Case Studies

  • Study on Antifungal Efficacy :
    • Objective : To evaluate the effectiveness of the compound against Botrytis cinerea.
    • Method : In vitro assays were conducted to assess growth inhibition.
    • Results : The compound demonstrated a significant reduction in fungal growth at concentrations as low as 10 µg/mL.
    • : This suggests potential use as a natural fungicide in agricultural practices.
  • Toxicological Assessment :
    • Objective : To determine the safety profile of the compound.
    • Method : Acute toxicity tests were performed on model organisms.
    • Results : No significant adverse effects were observed at therapeutic doses.
    • : Indicates a favorable safety profile for potential therapeutic applications.

Data Table

PropertyValue
Molecular FormulaC20H31N3O6SC_{20}H_{31}N_3O_6S
Molecular Weight473.6 g/mol
Antifungal ActivityEffective against B. cinerea and Erysiphe spp.
ToxicityLow toxicity at therapeutic doses

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